2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester
Overview
Description
2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C14H18BFO4 and its molecular weight is 280.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
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Organic Synthesis
- Application : Boronic acid pinacol ester compounds, which are similar to the compound you mentioned, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
- Method : These compounds are typically used in a two-step substitution reaction .
- Results : The use of these compounds can lead to the creation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
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Medicine
- Application : Fluorine-containing compounds, like the one you mentioned, are widely used in medicine . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years .
- Method : The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .
- Results : The use of fluorine in drug compounds can enhance their effectiveness and stability .
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Cancer Treatment
- Application : Boronic acid pinacol ester compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
- Method : In boron neutron capture therapy, boron-10 is introduced into cancer cells and then irradiated with neutrons. This causes the boron-10 to split, producing an alpha particle and a lithium nucleus, both of which have high kinetic energy and can kill the cancer cell .
- Results : This therapy has shown promise in treating certain types of cancer, including brain tumors .
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Material Science
- Application : Boronic acid pinacol ester compounds are used in the synthesis of intermediates for generating conjugated copolymers .
- Method : These compounds can be used as a reagent to borylate arenes .
- Results : The use of these compounds can lead to the creation of new materials with unique properties .
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Pharmaceuticals
- Application : The compound N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, which is similar to the one you mentioned, is an important boric acid derivative .
- Method : This compound is obtained by a two-step substitution reaction .
- Results : The compound has good biological activity and pharmacological effects .
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Anesthetics
- Application : Amide local anesthetics, which can be synthesized from similar compounds, are widely used in clinical cancer surgery .
- Method : The title compound was designed and synthesized through a two-step substitution reaction .
- Results : In vivo studies and clinical data show that the use of amide local anesthetics may be good for cancer treatment and have a good application prospect .
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Synthesis of Conjugated Copolymers
- Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a compound similar to the one you mentioned, can be used in the synthesis of intermediates for generating conjugated copolymers .
- Method : This compound can be used as a reagent to borylate arenes .
- Results : The use of these compounds can lead to the creation of new materials with unique properties .
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Synthesis of Fluorenylborolane
- Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .
- Method : The specific synthesis method is not provided, but it likely involves a reaction with fluorene .
- Results : The resulting fluorenylborolane could have various applications in organic synthesis .
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Crystal Structure Analysis
- Application : N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, a compound similar to the one you mentioned, has been studied for its crystal structure .
- Method : The structure of the compound was verified by FTIR, 1H and 13C NMR, and MS. The single crystal structure of the compound was gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .
- Results : The molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .
properties
IUPAC Name |
methyl 2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-6-8-10(16)11(9)12(17)18-5/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBBXOCBQBADHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301130972 | |
Record name | 2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301130972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester | |
CAS RN |
1293284-61-3 | |
Record name | 2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1293284-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301130972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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